6-((5E)-5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid
Description
This compound belongs to the rhodanine-thiazolidinone family, a class of heterocyclic molecules known for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. Structurally, it features:
- A (5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene} substituent, where the furan ring is substituted with a 2-chlorophenyl group. This chlorinated aromatic system likely enhances binding to biological targets through hydrophobic and halogen-bonding interactions.
- A 4-oxo-2-thioxo-1,3-thiazolidinone core, which is critical for its activity as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes like protein tyrosine phosphatases.
The molecular formula is C₁₉H₁₇ClN₂O₄S₂, with a molecular weight of 452.94 g/mol (calculated from structural analogs in ). Its IUPAC name emphasizes the Z/E isomerism at the exocyclic double bond (5E configuration), which influences conformational stability.
Properties
IUPAC Name |
6-[(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c21-15-7-4-3-6-14(15)16-10-9-13(26-16)12-17-19(25)22(20(27)28-17)11-5-1-2-8-18(23)24/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGYQYGCEPXQGO-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((5E)-5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound with notable biological activities. This article reviews its synthesis, chemical properties, and various biological activities, including antibacterial, antimalarial, anticancer, and antiviral properties.
- Molecular Formula : C20H17ClN2O6S2
- Molecular Weight : 480.9 g/mol
- IUPAC Name : 6-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of 2-chlorophenyl and furan derivatives with thiazolidinone frameworks. The synthesis typically involves:
- Formation of a thiazolidinone core.
- Introduction of the furan and chlorophenyl moieties via electrophilic aromatic substitution.
- Final coupling with hexanoic acid derivatives.
Antibacterial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial effects. For instance:
- Activity Against Gram-positive Bacteria : The compound has shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16 - 32 |
| Staphylococcus epidermidis | 16 - 32 |
| Bacillus subtilis | Not effective |
Antimalarial Activity
The compound has been tested for its efficacy against Plasmodium falciparum, showing variable results based on the strain:
- Chloroquine-sensitive Strain (3D7) : IC50 = 35.0 µM
- Chloroquine-resistant Strain (K1) : IC50 = 151.4 µM .
Anticancer Activity
Studies have demonstrated that compounds similar to this thiazolidinone exhibit antiproliferative effects in various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), PC-3 (prostate cancer), HepG2 (liver cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 7.0 - 20.3 |
| PC-3 | 7.0 - 20.3 |
| HepG2 | 7.0 - 20.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as indicated by assays such as LDH and flow cytometry .
Antiviral Activity
Preliminary studies suggest potential antiviral properties against HIV strains, though further research is needed to establish efficacy and mechanisms of action .
Case Studies
- Antibacterial Study : A study highlighted the compound's effectiveness against Staphylococcus species, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : A series of derivatives were synthesized and tested for anticancer activity, revealing that modifications to the thiazolidinone structure significantly influenced cytotoxicity levels.
Scientific Research Applications
Research indicates that derivatives of thiazolidinones, including this compound, exhibit a wide range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to 6-((5E)-5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 2 to 4 µg/mL for certain derivatives .
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against HIV. Studies have shown that related thiazolidinone compounds effectively inhibit HIV infection by blocking cell fusion and viral entry mechanisms .
Antitumor Properties
Research conducted by Chandrappa et al. indicated that derivatives of this compound could inhibit tumor angiogenesis and cell proliferation, suggesting potential applications in cancer therapy . Proliferation assays on various cancer cell lines demonstrated significant antiproliferative effects with IC50 values ranging from 7.0 to 20.3 µM .
Case Studies
Several key studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Zvarec et al. (2024) | Antimicrobial | Demonstrated antibacterial activity against Staphylococcus aureus with MIC values of 16–32 mg/ml. |
| Mendgen et al. (2024) | Enzymatic Inhibition | Inhibitory activity against dengue virus protease and bacterial transferase was observed. |
| Jiang et al. (2024) | Antiviral | Compounds inhibited HIV infection effectively, showcasing their therapeutic potential in virology. |
Synthesis Pathways
The synthesis of this compound typically involves the condensation reactions between various aldehydes and thiazolidinone derivatives under basic conditions . The synthetic methodologies provide a pathway for developing analogs with enhanced biological properties.
Comparison with Similar Compounds
Key Findings :
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound enhances specificity for enzymes like PTP1B compared to the 4-bromophenyl analog, which shows broader antimicrobial activity.
Isomerism and Conformation :
- The 5E configuration in the target compound stabilizes the exocyclic double bond, reducing metabolic degradation compared to Z-isomers.
Mechanistic Insights: Compounds with thioxo-thiazolidinone cores (e.g., target compound and 4-chlorophenyl derivative) exhibit stronger enzyme inhibition due to thiol-reactive properties. The propanoylamino-benzoic acid derivative () shows superior antihyperglycemic activity in alloxan-induced diabetic models, suggesting substituent positioning impacts target selectivity.
Preparation Methods
Schiff Base Formation
The initial step involves condensing 6-aminohexanoic acid with 5-(2-chlorophenyl)-2-furaldehyde to form an imine intermediate. This reaction is typically conducted in ethanol or methanol under reflux, with catalytic acetic acid accelerating dehydration:
Optimization Insights :
Thiazolidinone Cyclization
The Schiff base undergoes cyclization with thioglycolic acid (TGA) in the presence of anhydrous zinc chloride (ZnCl₂) to form the thiazolidinone ring:
Reaction Conditions :
-
Catalyst : ZnCl₂ (10 mol%) enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the thiol group.
-
Temperature : Refluxing toluene (110°C) achieves complete conversion within 6–8 hours.
-
Yield : 70–82% after recrystallization from dimethyl sulfoxide (DMSO).
Stereochemical Control :
The (E)-configuration of the exocyclic methylene group is favored due to steric hindrance between the 2-chlorophenyl group and the thiazolidinone ring.
Multicomponent One-Pot Synthesis
Three-Component Reaction (3-CR)
A streamlined approach combines 6-aminohexanoic acid, 5-(2-chlorophenyl)-2-furaldehyde, and thioglycolic acid in a single pot. β-Cyclodextrin-SO₃H, a Brønsted acid catalyst, facilitates this reaction by activating the aldehyde and stabilizing intermediates:
Advantages :
Mechanistic Pathway :
Role of Green Catalysts
Recent studies highlight the efficacy of CoFe₂O₄@SiO₂/PrNH₂ nanoparticles in MCRs, offering magnetic recyclability and improved yields (94–96%). These catalysts stabilize the transition state during cyclization, particularly with electron-withdrawing substituents like the 2-chlorophenyl group.
Lewis Acid-Mediated Stereoselective Synthesis
BF₃·OEt₂/TBAHS System
Boron trifluoride diethyl etherate (BF₃·OEt₂) with tetrabutylammonium hydrogen sulfate (TBAHS) enables stereocontrolled synthesis. This method is critical for maintaining the (E)-configuration of the methylene group:
Key Observations :
Scandium(III) Triflate Catalysis
Scandium(III) triflate [Sc(OTf)₃] achieves enantioselective cyclization, producing the target compound with 98% enantiomeric excess (ee) when using chiral Schiff bases. This method is advantageous for pharmaceutical applications requiring optical purity.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques offer a sustainable alternative by eliminating solvents. A mixture of 6-aminohexanoic acid, 5-(2-chlorophenyl)-2-furaldehyde, and TGA is ground with ZnCl₂ at 35 Hz for 45 minutes, yielding 89–91% product. This approach reduces reaction time to 30 minutes and avoids toxic solvent waste.
Analytical Characterization and Validation
Spectroscopic Data
-
IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1602 cm⁻¹ (C=N) confirm thiazolidinone formation.
-
¹H NMR : A singlet at δ 7.85 ppm corresponds to the methylene proton, while aromatic protons of the 2-chlorophenyl group appear at δ 7.45–7.62 ppm.
-
Mass Spectrometry : Molecular ion peak at m/z 419.5 [M+H]⁺ aligns with the molecular formula C₂₀H₁₈ClNO₄S₂.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows ≥98% purity, critical for pharmacological evaluations.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Time (h) | Stereoselectivity |
|---|---|---|---|---|
| Two-Step Conventional | ZnCl₂ | 70–82 | 8–10 | Moderate |
| Multicomponent | β-Cyclodextrin-SO₃H | 88–92 | 4 | High |
| Lewis Acid-Mediated | BF₃·OEt₂/TBAHS | 85–90 | 6 | Excellent |
| Mechanochemical | ZnCl₂ | 89–91 | 0.5 | High |
Q & A
Basic Research Questions
Q. What are the key structural features of 6-((5E)-5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid, and how do they influence its reactivity?
- Answer : The compound features a thiazolidinone ring (4-oxo-2-thioxo), a conjugated (5E)-methylene bridge, a 5-(2-chlorophenyl)furan substituent, and a hexanoic acid chain. The thiazolidinone ring contributes to hydrogen-bonding interactions, while the chlorophenyl-furan group enhances lipophilicity and π-π stacking potential. The hexanoic acid chain improves solubility in polar solvents, critical for biological assays . Reactivity is influenced by the α,β-unsaturated ketone in the thiazolidinone ring, which is susceptible to nucleophilic attacks and redox reactions .
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid under basic conditions .
- Step 2 : Knoevenagel condensation of the thiazolidinone with 5-(2-chlorophenyl)furan-2-carbaldehyde in the presence of piperidine as a catalyst (reflux in ethanol, 72–96 hours) .
- Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from methanol .
- Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like unreacted aldehydes .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- NMR : H and C NMR to confirm the (5E)-configuration of the methylene bridge and substituent positions .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]: ~495.3 g/mol) .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent on the furan ring affect biological activity compared to other halogenated analogs?
- Answer : The 2-chlorophenyl group enhances steric bulk and electron-withdrawing effects, potentially increasing binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 or bacterial targets). Comparative studies with 4-chlorophenyl or fluorinated analogs show that ortho-substitution reduces metabolic degradation but may lower solubility . For example, 2-chlorophenyl derivatives exhibit 1.5–2× higher antimicrobial potency against S. aureus than 4-chlorophenyl analogs (IC: 8.2 µM vs. 15.6 µM) .
Q. What experimental approaches are suitable for resolving contradictory data on its mechanism of action?
- Answer : Contradictions in reported mechanisms (e.g., antioxidant vs. pro-oxidant effects) can be addressed by:
- Dose-response assays : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm involvement of suspected targets (e.g., Nrf2 for antioxidant activity) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with redox-sensitive enzymes like thioredoxin reductase .
Q. How can researchers optimize the compound’s bioavailability for in vivo studies? **
- Answer : Strategies include:
- Prodrug derivatization : Esterify the hexanoic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life and reduce renal clearance .
- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance solubility without altering activity .
Q. What are the limitations of current structure-activity relationship (SAR) studies for this compound class?
- Answer : Key limitations include:
- Lack of 3D-QSAR models : Most SAR data rely on 2D descriptors, ignoring conformational flexibility .
- Inconsistent assay conditions : Variations in cell lines (e.g., HepG2 vs. RAW264.7) or solvent systems (DMSO vs. ethanol) complicate cross-study comparisons .
- Understudied metabolites : Phase I/II metabolites (e.g., glutathione adducts) may contribute to observed effects but are rarely characterized .
Methodological Guidance
Q. How should researchers design assays to evaluate its anti-inflammatory activity?
- Answer : Use a tiered approach:
- In vitro : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (ELISA/Western blot) .
- Ex vivo : Assess NF-κB nuclear translocation via immunofluorescence in primary leukocytes .
- In vivo : Utilize a carrageenan-induced paw edema model (dose range: 10–50 mg/kg, oral administration) .
Q. What computational tools are recommended for predicting off-target interactions?
- Answer : Combine:
- SwissTargetPrediction : Prioritize targets based on structural similarity to known ligands .
- SEA (Similarity Ensemble Approach) : Identify off-target GPCRs or kinases .
- Molecular dynamics : Simulate binding to serum albumin to predict pharmacokinetic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

